Chemical structure and properties of 1H-Imidazo[4,5-c]pyridine-2-carbaldehyde
Chemical structure and properties of 1H-Imidazo[4,5-c]pyridine-2-carbaldehyde
The 3-Deazapurine Paradigm: A Technical Whitepaper on the Chemistry, Synthesis, and Application of 1H-Imidazo[4,5-c]pyridine-2-carbaldehyde
Executive Summary & The Pharmacophore Paradigm
As a Senior Application Scientist in medicinal chemistry, I approach the imidazo[4,5-c]pyridine scaffold not merely as a structural curiosity, but as a highly tunable, privileged pharmacophore. The core structure is a recognized bioisostere of both purines (specifically acting as a 3-deazapurine) and benzimidazoles[1]. By substituting the N1 position (commonly with a methyl group) and introducing an electrophilic aldehyde at the C2 position, we obtain 1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde (CAS: 38786-61-7)[2].
This specific building block is a critical convergence point in modern drug discovery. Its highly reactive C2-carbaldehyde group serves as an ideal anchor for late-stage functionalization, enabling the rapid synthesis of complex Active Pharmaceutical Ingredients (APIs), most notably Positive Allosteric Modulators (PAMs) for metabotropic glutamate receptors[3] and Poly(ADP-ribose) polymerase (PARP) inhibitors[4].
Structural & Physicochemical Profiling
The unique reactivity of 1H-imidazo[4,5-c]pyridine-2-carbaldehyde stems from its electronic distribution. The electron-deficient nature of the pyridine ring draws electron density away from the fused imidazole system. This inductive effect, combined with the electron-withdrawing nature of the C2-aldehyde, makes the carbonyl carbon exceptionally electrophilic and primed for nucleophilic attack by amines.
Table 1: Physicochemical Profile of 1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde [2][5]
| Property | Value | Structural Implication |
| CAS Number | 38786-61-7 | Standard identifier for the N1-methylated derivative. |
| Molecular Formula | C8H7N3O | High atom economy for fragment-based drug design. |
| Molecular Weight | 161.16 g/mol | Ideal low-molecular-weight fragment (Lead-like space). |
| LogP (Predicted) | ~0.8 | Excellent aqueous solubility; favorable for oral bioavailability. |
| H-Bond Donors/Acceptors | 0 / 4 | Acts strictly as an H-bond acceptor, mimicking purine binding. |
| Topological Polar Surface Area | 49.2 Ų | Optimal for blood-brain barrier (BBB) penetration in CNS drugs. |
Translational Pharmacology
The strategic value of this aldehyde is best demonstrated by its downstream pharmaceutical applications.
Metabotropic Glutamate Receptor 2 (mGluR2) PAMs: Schizophrenia research has heavily focused on modulating glutamatergic transmission. Reductive amination of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde with 3-aza-bicyclo[3.1.0]hexane derivatives yields highly potent, orally bioavailable mGluR2 PAMs[3]. These compounds bind to the allosteric site of the receptor, enhancing the affinity and efficacy of endogenous glutamate without causing receptor desensitization.
PARP Inhibitors in Oncology: The scaffold is also utilized to synthesize dihydropyridophthalazinone derivatives[4]. Here, the imidazopyridine core mimics the nicotinamide moiety of NAD+, competitively binding to the catalytic domain of PARP enzymes, thereby inducing synthetic lethality in BRCA-mutated cancer cells.
Fig 1: Mechanism of action for imidazo[4,5-c]pyridine-derived mGluR2 positive allosteric modulators.
Mechanistic Synthesis & Self-Validating Protocols
To ensure high-fidelity synthesis, the generation of the aldehyde and its subsequent coupling must be tightly controlled. The aldehyde is typically synthesized via the acid-catalyzed hydrolysis of its stable acetal precursor, 2-(diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine[5].
Fig 2: Synthetic workflow from acetal precursor to mGluR2 PAM API via reductive amination.
Protocol: Self-Validating Reductive Amination
As a scientist, I do not rely on "blind" one-pot reactions. Reductive amination is a two-step equilibrium process (imine/iminium formation followed by reduction). Adding the reducing agent prematurely leads to the direct reduction of the aldehyde to a useless primary alcohol. The following protocol enforces a self-validating checkpoint.
Step 1: Iminium Ion Formation
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Charge a dry, argon-purged flask with 1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde (1.0 eq) and the target secondary amine (1.05 eq).
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Dissolve in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).
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Add glacial acetic acid (1.0 eq) to catalyze the dehydration. Stir at room temperature for 2 hours.
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Validation Checkpoint (Causality): Withdraw a 10 µL aliquot, quench with NaOMe in MeOH, and analyze via LC-MS. Do not proceed until the aldehyde peak (M+H 162) is completely consumed and replaced by the iminium mass. This ensures the reducing agent will only act on the desired intermediate.
Step 2: Selective Reduction 5. Cool the reaction to 0°C. 6. Portion-wise, add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq). Causality: STAB is specifically chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its nucleophilicity, making it mild enough to selectively reduce the protonated iminium ion without reacting with any residual aldehyde. 7. Stir for 4 hours, warming to room temperature. 8. Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Table 2: Optimization Matrix for Reductive Amination
| Reducing Agent | Solvent | Additive | Yield (%) | Causality / Observation |
| NaBH₄ | MeOH | None | <30% | Highly nucleophilic; causes over-reduction of the aldehyde to an alcohol. |
| NaBH₃CN | MeOH | AcOH (cat.) | 65% | Generates highly toxic HCN gas as a byproduct; sluggish reaction kinetics. |
| NaBH(OAc)₃ | DCE | AcOH (1 eq.) | >90% | Mild, highly selective for the iminium ion; ideal safety and yield profile. |
References
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National Institutes of Health (PMC). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives". URL: [Link]
- Google Patents. "US8420650B2 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP)".
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PubMed. "3-(Imidazolyl methyl)-3-aza-bicyclo[3.1.0]hexan-6-yl)methyl ethers: a novel series of mGluR2 positive allosteric modulators". URL: [Link]
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MolAid. "2-(diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine - Precursor Data". URL: [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1H-imidazo 4,5-c pyridine-2-carbaldehyde AldrichCPR 38786-61-7 [sigmaaldrich.com]
- 3. 3-(Imidazolyl methyl)-3-aza-bicyclo[3.1.0]hexan-6-yl)methyl ethers: a novel series of mGluR2 positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8420650B2 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents [patents.google.com]
- 5. 2-(diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine - CAS号 958254-61-0 - 摩熵化学 [molaid.com]
